2,4-Dichloro-1-(iodomethyl)benzene CAS number 116529-35-2
2,4-Dichloro-1-(iodomethyl)benzene CAS number 116529-35-2
An In-Depth Technical Guide to 2,4-Dichloro-1-(iodomethyl)benzene (CAS: 116529-35-2): Synthesis, Reactivity, and Applications in Modern Drug Discovery
Introduction
2,4-Dichloro-1-(iodomethyl)benzene, identified by CAS number 116529-35-2, is a halogenated aromatic compound of significant interest to the scientific community, particularly those in organic synthesis and pharmaceutical development. Its structure, featuring a dichlorinated benzene ring attached to a reactive iodomethyl group, makes it a valuable and versatile building block. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity profile, and a discussion of its applications as a key intermediate in the construction of complex molecular architectures. As a potent alkylating agent, it serves as a crucial scaffold for introducing the 2,4-dichlorobenzyl moiety, a common structural motif in pharmacologically active compounds.
Physicochemical Properties and Characterization
2,4-Dichloro-1-(iodomethyl)benzene is typically a powder at room temperature.[1] The strategic placement of two chlorine atoms on the phenyl ring and an iodine atom on the methyl group imparts specific characteristics that are pivotal for its synthetic utility.
| Property | Value | Source(s) |
| CAS Number | 116529-35-2 | [1][2][3] |
| Molecular Formula | C₇H₅Cl₂I | [1][2][3] |
| Molecular Weight | 286.93 g/mol | [1][2] |
| Physical Form | Powder | [1] |
| Melting Point | 60-61 °C | [1] |
| Purity | Typically ≥95% | [1][2] |
| Synonyms | 2,4-dichlorobenzyl iodide; 1,3-Dichloro-4-(iodomethyl)benzene | [3] |
| InChI Key | JASQNLDZUCSGKV-UHFFFAOYSA-N | [1] |
| Storage Temperature | 4 °C | [1] |
Synthesis and Mechanism: The Finkelstein Reaction
The most efficient and widely adopted method for synthesizing 2,4-Dichloro-1-(iodomethyl)benzene is the Finkelstein reaction.[4][5] This choice is dictated by the ready availability of the corresponding chloromethyl precursor, 2,4-dichloro-1-(chloromethyl)benzene (CAS 94-99-5), and the reaction's high efficiency.[6][7][8]
The Finkelstein reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) process that involves the exchange of one halogen for another.[4][5] In this specific application, the chloride of the starting material is displaced by an iodide ion. The causality behind the reaction's success lies in Le Châtelier's principle. By using sodium iodide (NaI) in an acetone solvent, the reaction is driven to completion because the resulting sodium chloride (NaCl) byproduct is insoluble in acetone and precipitates out of the solution, effectively removing it from the equilibrium.[4][5]
Experimental Protocol: Synthesis
This protocol describes a self-validating system for the synthesis of 2,4-Dichloro-1-(iodomethyl)benzene.
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Reaction Setup:
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To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-1-(chloromethyl)benzene (10.0 g, 51.1 mmol).
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Add anhydrous acetone (150 mL) to dissolve the starting material.
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Add anhydrous sodium iodide (11.5 g, 76.7 mmol, 1.5 equivalents) to the solution. The mixture will become a suspension.
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-
Reaction Execution:
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Heat the mixture to reflux (approx. 56 °C) with vigorous stirring.
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As the reaction proceeds, a fine white precipitate of sodium chloride will become increasingly apparent.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-5 hours.
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-
Workup and Isolation:
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the precipitated sodium chloride by vacuum filtration, washing the solid with a small amount of cold acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone.
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-
Purification:
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Dissolve the resulting crude solid in dichloromethane (100 mL).
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining sodium iodide.
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Wash with a 5% aqueous sodium thiosulfate solution (50 mL) to remove any trace iodine, followed by a final wash with brine (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate if necessary.
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Reactivity Profile and Synthetic Utility
The primary utility of 2,4-dichloro-1-(iodomethyl)benzene stems from its function as a potent electrophilic alkylating agent. The carbon-iodine bond is significantly weaker and more polarizable than a carbon-chlorine bond, making the iodide an excellent leaving group in nucleophilic substitution reactions. This enhanced reactivity at the benzylic position allows for the efficient formation of new carbon-heteroatom or carbon-carbon bonds.
In the context of drug development, this compound serves as an indispensable tool for introducing the 2,4-dichlorobenzyl moiety into a target molecule. The presence of chlorine atoms on the aromatic ring can significantly influence a drug candidate's properties, including its lipophilicity (affecting cell membrane permeability), metabolic stability (blocking sites of oxidative metabolism), and binding affinity to biological targets.[9] Chemists can leverage this building block to react with a wide array of nucleophiles, such as amines, thiols, alcohols, and carbanions, to rapidly generate diverse libraries of compounds for biological screening.[9]
Safety, Handling, and Storage
2,4-Dichloro-1-(iodomethyl)benzene is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.[1]
| Hazard Information | Details |
| Signal Word | Danger [1] |
| Pictograms | Corrosion (GHS05), Exclamation Mark (GHS07)[1] |
| Hazard Statements | H302: Harmful if swallowed.[1]H312: Harmful in contact with skin.[1]H314: Causes severe skin burns and eye damage.[1]H332: Harmful if inhaled.[1]H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]P310: Immediately call a POISON CENTER/doctor.[1] |
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Handling: All manipulations should be performed inside a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. Avoid inhalation of dust and prevent contact with skin and eyes.[10]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 4 °C.[1] Protect from light and moisture to prevent degradation.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
Conclusion
2,4-Dichloro-1-(iodomethyl)benzene stands out as a highly valuable and reactive intermediate in organic synthesis. Its straightforward preparation via the Finkelstein reaction, combined with the high reactivity of its iodomethyl group, makes it an essential building block for researchers. For professionals in drug discovery and development, it provides a reliable means to incorporate the 2,4-dichlorobenzyl scaffold, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds. Proper understanding of its properties, synthesis, and safe handling procedures is paramount to fully and safely harnessing its synthetic potential.
References
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Wikipedia. (n.d.). Finkelstein reaction. Retrieved February 13, 2026, from [Link]
-
IIT Kanpur. (n.d.). Finkelstein Reaction - SATHEE. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved February 13, 2026, from [Link]
-
NIST. (n.d.). Benzene, 2,4-dichloro-1-(chloromethyl)-. Retrieved February 13, 2026, from [Link]
-
NIST. (n.d.). Benzene, 2,4-dichloro-1-(chloromethyl)- Phase change data. Retrieved February 13, 2026, from [Link]
Sources
- 1. 2,4-dichloro-1-(iodomethyl)benzene | 116529-35-2 [sigmaaldrich.com]
- 2. 2,4-Dichloro-1-(iodomethyl)benzene | CymitQuimica [cymitquimica.com]
- 3. 2,4-DICHLOROBENZYL IODIDE | 116529-35-2 [amp.chemicalbook.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. 94-99-5|2,4-Dichloro-1-(chloromethyl)benzene|BLD Pharm [bldpharm.com]
- 7. Benzene, 2,4-dichloro-1-(chloromethyl)- [webbook.nist.gov]
- 8. Benzene, 2,4-dichloro-1-(chloromethyl)- [webbook.nist.gov]
- 9. nbinno.com [nbinno.com]
- 10. tcichemicals.com [tcichemicals.com]
